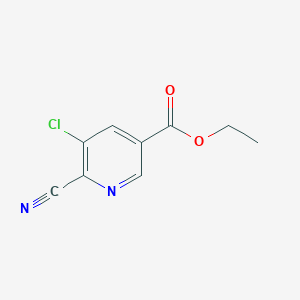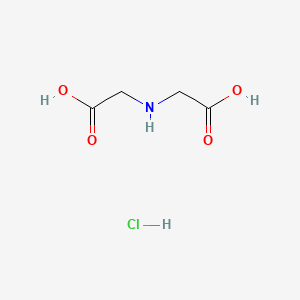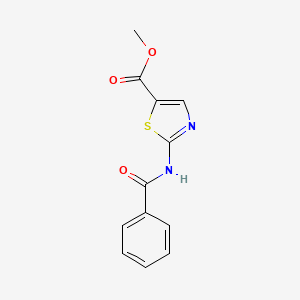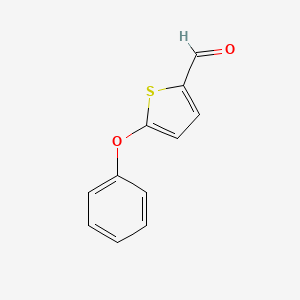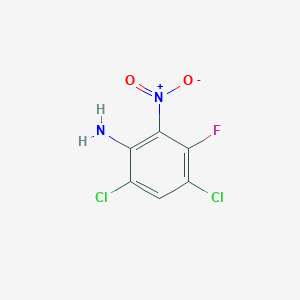
pyridin-2-yl sulfenyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-yl sulfenyl chloride is a chemical compound that belongs to the class of sulfenyl chlorides It is characterized by the presence of a sulfenyl chloride group attached to the second position of a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridin-2-yl sulfenyl chloride can be synthesized through the reaction of di(pyridin-2-yl) disulfide with sulfuryl chloride. The reaction typically involves the use of an inert solvent such as chloroform and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridin-2-yl sulfenyl chloride undergoes various types of chemical reactions, including:
Electrophilic Addition: It reacts with alkenes and alkynes to form addition products.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfenyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Electrophilic Addition: Reactions with alkenes and alkynes typically occur in the presence of a solvent like chloroform at room temperature.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Electrophilic Addition: The major products are typically sulfenylated alkenes or alkynes.
Substitution Reactions: The products are pyridin-2-yl derivatives with the nucleophile replacing the sulfenyl chloride group.
Wissenschaftliche Forschungsanwendungen
Pyridin-2-yl sulfenyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of pyridin-2-yl sulfenyl chloride involves its reactivity as an electrophile. The sulfenyl chloride group can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-sulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfenyl chloride group.
Pyridin-2-yl Sulfenyl Bromide: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: Pyridin-2-yl sulfenyl chloride is unique due to its specific reactivity profile, which allows for selective reactions in organic synthesis. Its ability to undergo both electrophilic addition and nucleophilic substitution makes it a versatile reagent in chemical research.
Eigenschaften
CAS-Nummer |
59089-57-5 |
|---|---|
Molekularformel |
C5H4ClNS |
Molekulargewicht |
145.61 g/mol |
IUPAC-Name |
pyridin-2-yl thiohypochlorite |
InChI |
InChI=1S/C5H4ClNS/c6-8-5-3-1-2-4-7-5/h1-4H |
InChI-Schlüssel |
LPSGLVVLTUUMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


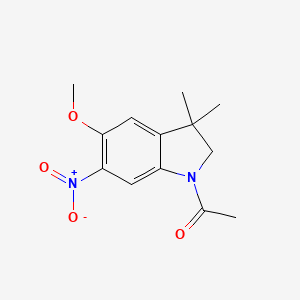
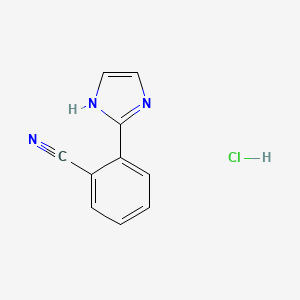
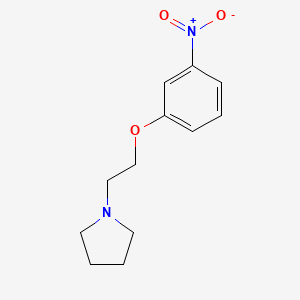
![1-[3-(4-Nitrophenyl)propyl]imidazole](/img/structure/B8638854.png)

